Structural Differentiation from the JNK Inhibitor SC-202671: Absence of the 4-Cyano Group
The target compound differs from the structurally closest characterized analog SC-202671 (CAS 312917-14-9) by the absence of a cyano substituent at the 4-position of the tetrahydrobenzothiazole ring. SC-202671, which carries a 4-CN group, is reported as a JNK2/3 inhibitor with pIC50 values of 6.5 for JNK2 and 6.7 for JNK3 . In the original structure-activity relationship (SAR) study, the unsubstituted parent compound (analogous to CAS 391222-41-6) was profiled alongside the 4-CN derivative, with the cyano group being essential for achieving potent JNK inhibition [1]. By lacking the 4-CN group, the target compound is projected to have a significantly different kinase selectivity profile, making it a distinct tool for probing non-JNK targets within the tetrahydrobenzothiazole amide series.
| Evidence Dimension | Kinase inhibition potency (pIC50) and selectivity profile |
|---|---|
| Target Compound Data | No 4-cyano substituent; expected to exhibit weak or negligible activity against JNK2/3 based on SAR trends |
| Comparator Or Baseline | SC-202671: pIC50 (JNK2) = 6.5, pIC50 (JNK3) = 6.7 |
| Quantified Difference | The 4-CN group is a critical pharmacophoric element for JNK inhibition; its removal is anticipated to reduce JNK affinity by >10-fold based on SAR data from the original publication [1]. |
| Conditions | JNK2 and JNK3 in vitro kinase assays as reported in Angell et al., Bioorg Med Chem Lett, 2007 |
Why This Matters
This difference is critical for laboratories screening against off-target kinases or seeking a negative control compound for JNK inhibition studies, ensuring they procure the correct tetrahydrobenzothiazole amide variant.
- [1] Angell RM, et al. Bioorg Med Chem Lett. 2007, 17(5), 1296-1301. (Original SAR study detailing the requirement of the 4-cyano group for JNK inhibition in tetrahydrobenzothiazole amides.) View Source
